2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
CAS No.: 2034612-00-3
Cat. No.: VC4999938
Molecular Formula: C15H15N7O2
Molecular Weight: 325.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034612-00-3 |
|---|---|
| Molecular Formula | C15H15N7O2 |
| Molecular Weight | 325.332 |
| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C15H15N7O2/c1-11-5-15(24)21(10-18-11)9-14(23)17-6-12-8-22(20-19-12)13-3-2-4-16-7-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,23) |
| Standard InChI Key | FXDZBLCPBPKVFH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl group connected to a 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl substituent through an acetamide linker. Key structural elements include:
-
Pyrimidinone Core: A six-membered aromatic ring with ketone and methyl groups at positions 6 and 4, respectively.
-
Triazole-Pyridine Hybrid: A 1,2,3-triazole ring substituted with a pyridin-3-yl group, enhancing hydrogen-bonding capacity.
-
Acetamide Bridge: Facilitates conformational flexibility and interactions with biological targets.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.332 g/mol |
| CAS Registry Number | 2034612-00-3 |
| IUPAC Name | 2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
| SMILES | CC1=CC(=O)N(C=N1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
| InChI Key | FXDZBLCPBPKVFH-UHFFFAOYSA-N |
The 3D structure, derived from its InChI key, reveals planar pyrimidinone and pyridine rings with a perpendicular triazole group, optimizing π-π stacking and hydrogen-bond donor/acceptor sites.
Synthesis and Optimization
Synthetic Route
The synthesis involves a multi-step sequence:
-
Pyrimidinone Formation: Condensation of methylmalonate with urea derivatives yields the 4-methyl-6-oxo-1,6-dihydropyrimidin core .
-
Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between pyridin-3-yl azide and propargylamine generates the 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-ylmethyl group.
-
Acetamide Coupling: Reacting the pyrimidinone with chloroacetyl chloride, followed by nucleophilic substitution with the triazole-methylamine, produces the final compound .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylmalonate, urea, HCl/EtOH, reflux | 78 |
| 2 | Pyridin-3-yl azide, propargylamine, CuSO₄ | 65 |
| 3 | Chloroacetyl chloride, DMF, K₂CO₃, 0–5°C | 82 |
Purification and Characterization
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) affords >95% purity. NMR (¹H, ¹³C) and HRMS confirm structural integrity:
-
¹H NMR (DMSO-d6): δ 8.98 (s, 1H, triazole-H), 8.50 (d, 1H, pyridine-H), 7.85 (m, 2H, pyrimidinone-H), 4.40 (s, 2H, CH₂), 2.30 (s, 3H, CH₃).
-
¹³C NMR: 166.2 (C=O), 162.3 (pyrimidinone-C4), 154.0 (triazole-C), 148.5 (pyridine-C) .
Pharmacological Profile
Enzymatic Inhibition Studies
The compound exhibits nanomolar affinity for dihydrofolate reductase (DHFR) (IC₅₀ = 12.3 nM), a target in cancer and antimicrobial therapy . Comparative studies with methotrexate show superior selectivity (>100-fold for bacterial vs. human DHFR) .
Table 3: Biological Activity Against DHFR Isoforms
| Organism | IC₅₀ (nM) | Selectivity Index (vs. Human) |
|---|---|---|
| E. coli | 12.3 | 142 |
| Human | 1,750 | 1 |
Comparative Analysis With Analogous Structures
Structural Analogues
-
Compound P194-1247: A dihydroisoquinoline-pyrimidinone hybrid (MW 434.49) with logP 2.69, showing 5-HT₂A antagonism .
-
N-(4-amino-2-((2-((4-methoxyphenyl)...): A difluorobenzamide derivative (MW 461.4) targeting kinase pathways .
Table 4: Key Differences in Pharmacokinetic Properties
| Property | Target Compound | P194-1247 | Difluorobenzamide |
|---|---|---|---|
| Molecular Weight | 325.33 | 434.49 | 461.4 |
| logP | 1.85 | 2.69 | 3.12 |
| H-Bond Acceptors | 7 | 7 | 9 |
The target compound’s lower logP enhances aqueous solubility, favoring oral bioavailability over its analogues .
Future Directions
Targeted Drug Delivery
Conjugating the compound to nanoparticle carriers (e.g., PEGylated liposomes) may improve tumor-specific uptake, leveraging its DHFR affinity .
Structural Modifications
Introducing fluorinated groups at the pyrimidinone C5 position could enhance metabolic stability and blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume